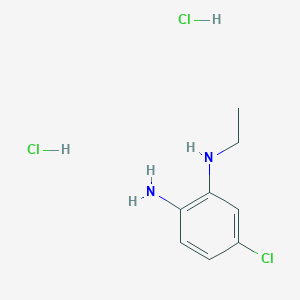

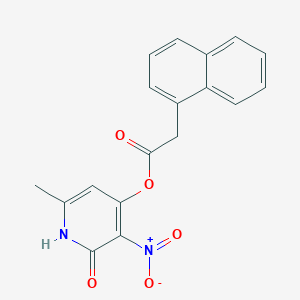

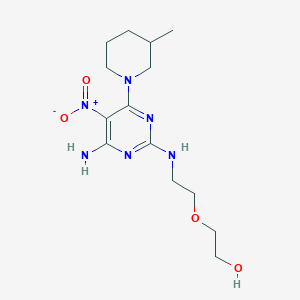

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-naphthalen-1-ylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-naphthalen-1-ylacetate, also known as MNNA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyridine family and is characterized by its unique molecular structure, which makes it an attractive target for researchers looking to develop new drugs or study the mechanisms of various biological processes.

Scientific Research Applications

Catalytic Activity

The compound has been studied for its potential as an organocatalyst. Organocatalysts are compounds that increase the rate of chemical reactions without being consumed in the process. An example includes the use of a similar compound in the asymmetric Michael reaction of cyclohexanone and nitroolefins, showing high catalytic activity and selectivity (Syu, Kao, & Lin, 2010).

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear Magnetic Resonance (NMR) is a powerful tool in chemistry for determining the structure of molecules. This compound has been utilized in NMR studies to investigate the structure and reactivity of similar organocatalysts (Yan-fang, 2008).

Synthesis and Structure of Iridium Complexes

Research has been conducted on the synthesis of iridium(III) complexes using derivatives of this compound. These studies explore the chemical properties and potential applications of such complexes in areas like light-emitting devices and sensors (Xu et al., 2011).

Chemosensors for Metal Ions

Derivatives of this compound have been synthesized and characterized for their ability to act as chemosensors for transition metal ions. These sensors can detect the presence of specific metal ions through color changes, which has applications in environmental monitoring and industrial processes (Gosavi-Mirkute et al., 2017).

Luminescent Properties for Sensing Applications

Research into the luminescent properties of coordination polymers containing naphthalene derivatives of this compound has shown potential applications in sensing nitro explosives and Fe(III) ions. This has implications for security and environmental monitoring (Das & Biradha, 2018).

Fluorescent Detection of Nitric Oxide

Studies have also explored the use of copper complexes with this compound for the fluorescent detection of nitric oxide in various solvents. This research is significant for biological and environmental monitoring applications (Kumar, Kalita, & Mondal, 2011).

Anticancer Activity

The compound and its derivatives have been explored for their potential in inhibiting CDK2, an enzyme involved in cell cycle regulation, and for their cytotoxicity against various human cancer cell lines. This research is important for the development of new anticancer drugs (Abdel-Rahman et al., 2021).

properties

IUPAC Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-naphthalen-1-ylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c1-11-9-15(17(20(23)24)18(22)19-11)25-16(21)10-13-7-4-6-12-5-2-3-8-14(12)13/h2-9H,10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCCWRCJBSVDRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)CC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2639447.png)

![1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime](/img/structure/B2639449.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2639453.png)

![2-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2639461.png)

![4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2639466.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2639467.png)